![molecular formula C11H21N3 B1384873 N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine CAS No. 1152873-23-8](/img/structure/B1384873.png)
N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine
説明
“N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine” is a chemical compound used for proteomics research . It has a molecular formula of C11H21N3 and a molecular weight of 195.30 .
Molecular Structure Analysis
The molecular structure of “this compound” has been characterized using various techniques such as FT-IR, NMR spectroscopy, MS, elemental analysis, X-ray single crystal diffraction, Differential Scanning Calorimetry (DSC), and Thermogravimetric-Differential Thermal Analysis (TG-DTG) .Physical and Chemical Properties Analysis
“this compound” has a high density (1.836 g/cm³) and good thermal stability (T d: 233°C) .科学的研究の応用
Synthesis and Chemical Applications
Synthesis of Key Intermediates : The compound is used in the synthesis of key intermediates for various chemicals. For instance, it plays a role in the preparation of premafloxacin, an antibiotic for veterinary use. The synthesis involves key steps like asymmetric Michael addition and stereoselective alkylation, highlighting the compound's utility in complex chemical processes (Fleck et al., 2003).
Formation of Cobalt(II) Complexes : It's involved in the formation of novel Co(II) chloride complexes. These complexes exhibit unique properties like distorted tetrahedral geometry and are involved in processes such as methyl methacrylate (MMA) polymerization, leading to the production of poly(methylmethacrylate) with specific characteristics (Choi et al., 2015).
Pharmaceutical and Biological Research
- Antifungal and Antibacterial Pharmacophores : Pyrazole derivatives synthesized using N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine have been identified as potential antitumor, antifungal, and antibacterial agents. Their structural characteristics contribute to the biological activity against these pathogens (Titi et al., 2020).
Material Science and Engineering
- Synthesis of Pyrazolo[3,4-c]isothiazoles : This compound is instrumental in reactions leading to the synthesis of unique chemical structures like pyrazolo[3,4-c]isothiazoles, which have potential applications in material science and engineering (Koyioni et al., 2014).
将来の方向性
作用機序
Target of Action
The primary targets of N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-YL)-methyl]amine are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules can significantly impact a compound’s action.
生化学分析
Biochemical Properties
N-Isobutyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)-methyl]amine plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind to specific enzyme active sites, thereby modulating their catalytic activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, affecting downstream signaling events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Furthermore, this compound can impact cell proliferation and apoptosis, thereby affecting overall cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to changes in their conformation and activity. This compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can induce toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, where a specific dosage range elicits optimal responses, while deviations from this range result in diminished or harmful effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites, thereby affecting overall metabolic homeostasis. For instance, it has been shown to modulate the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and utilization .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, accumulating in specific cellular compartments. The localization and accumulation of this compound can influence its activity and function, as well as its interactions with other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. This compound can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound can affect its interactions with enzymes, receptors, and other biomolecules, thereby modulating its biochemical and cellular effects .
特性
IUPAC Name |
2-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3/c1-8(2)6-12-7-11-9(3)13-14(5)10(11)4/h8,12H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFSUJBYPWDJLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


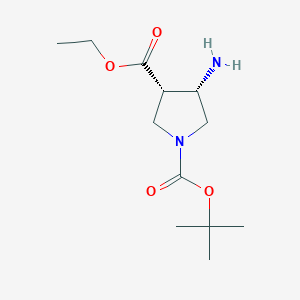
![6-tert-Butyl 3-ethyl 4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1384791.png)


![tert-Butyl 1-isopropyl-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1384795.png)

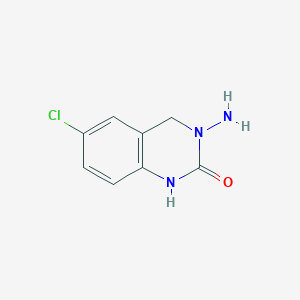
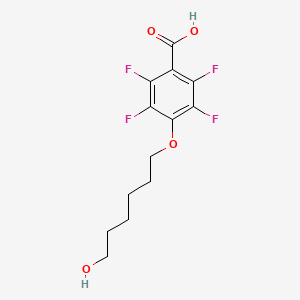
![6-Chloro-1-methyl-4-piperidin-1-yl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384805.png)
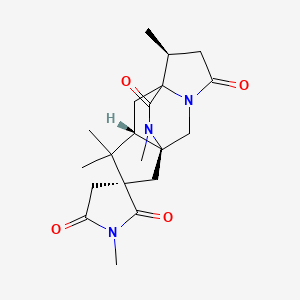
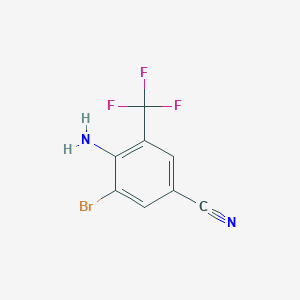

![6-Chloro-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384812.png)

